molecular formula C37H42Cl2FN5O7S B612073 Milademetan (DS-3032b) CAS No. 2095625-97-9

Milademetan (DS-3032b)

Katalognummer B612073
CAS-Nummer: 2095625-97-9
Molekulargewicht: 790.73
InChI-Schlüssel: NHIUKVHKLJSJEA-LINJWFRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity . Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .


Molecular Structure Analysis

The molecular weight of Milademetan free base is 618.53 and its chemical formula is C30H34Cl2FN5O4 . The molecular weight of Milademetan tosylate is 790.73 and its chemical formula is C37H42Cl2FN5O7S .


Chemical Reactions Analysis

Milademetan has been studied for its interactions with the MDM2-p53 pathway . It binds to MDM2 and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . More detailed information about its chemical reactions would require further investigation.


Physical And Chemical Properties Analysis

Milademetan has a chemical formula of C30H34Cl2FN5O4 for the free base and C37H42Cl2FN5O7S for the tosylate . The exact mass of the free base is 617.20 . More detailed physical and chemical properties would require further investigation.

Wissenschaftliche Forschungsanwendungen

  • Safety and Efficacy in Solid Tumors

    Milademetan has been evaluated for safety and efficacy in patients with solid tumors. A study involving Japanese patients with solid tumors who were refractory to standard therapy showed that Milademetan was well tolerated and exhibited modest antitumor activity. The study determined the recommended dose for Phase II trials (Takahashi et al., 2021).

  • Drug-Drug Interaction Risk Assessment

    Research on Milademetan's interaction with other drugs, especially its role as a CYP3A substrate, revealed important insights for its clinical development in treating advanced solid tumors and hematological cancers. The study suggests that Milademetan’s dose should be adjusted when administered with strong CYP3A inhibitors (Hong et al., 2021).

  • Molecular Docking Studies

    Molecular docking studies have indicated that Milademetan binds with high affinity and stability to the MDM2 protein, suggesting its potential as an effective neoplastic inhibitor, especially for cancers where p53 suppression is a marker of poor prognosis (Mota et al., 2022).

  • Combination Therapy in Leukemia

    Milademetan has been studied in combination with other cancer therapies. One study explored its combination with the FLT3 inhibitor Quizartinib in FLT3-ITD mutant/TP53 wild-type Acute Myeloid Leukemia (AML) models. The combination showed synergistic anti-leukemic activity (Andreeff et al., 2018).

  • MDM2 Inhibition in Cancer Therapy

    Milademetan is part of the broader strategy of targeting MDM2-p53 interaction in cancer therapy. Its clinical investigation, along with other MDM2 inhibitors, is crucial for understanding its role in human cancer treatment (Konopleva et al., 2020).

  • First-in-Human Phase I Study

    A study on the safety and efficacy of Milademetan in patients with advanced cancers, including liposarcomas, solid tumors, and lymphomas, found that an intermittent dosing schedule mitigated hematologic abnormalities while maintaining efficacy. This study prompted a randomized phase III trial (Gounder et al., 2023).

  • Phase 1 Study in Combination with Azacitidine

    Milademetan has been evaluated in combination with Azacitidine in patients with Acute Myeloid Leukemia (AML) or High-Risk Myelodysplastic Syndrome (MDS), demonstrating the potential for this combination in treating these conditions (Dinardo et al., 2019).

  • MANTRA Phase 3 Study

    The MANTRA study, a randomized phase 3 trial, compares the efficacy and safety of Milademetan versus trabectedin in patients with de-differentiated liposarcomas, highlighting its potential in this specific cancer type (Gounder et al., 2022).

  • Phase 2 Study in Solid Tumors (MANTRA-2)

    Milademetan is being evaluated in a phase 2 trial for its efficacy in TP53-wild type solid tumors with MDM2 amplification, further exploring its potential in a wider range of tumor types (Dumbrava et al., 2022).

  • Clinical Efficacy in Intimal Sarcoma

    A study assessing Milademetan's efficacy in patients with intimal sarcoma, a rare cancer, showed promising results. The study focused on targeting MDM2-p53 axis with Milademetan in this patient population (Yonemori et al., 2019).

  • Combination with Quizartinib in AML

    A phase 1 study explored the combination of Milademetan with Quizartinib in patients with FLT3-ITD Acute Myeloid Leukemia, showing potential in targeting MDM2 to restore p53 activity in cell signaling pathways altered by FLT3-ITD in patients with wild-type TP53 AML (Daver et al., 2019).

  • Efficacy in Merkel Cell Carcinoma

    Milademetan has shown high potency as an MDM2 inhibitor in Merkel cell carcinoma, a neuroendocrine carcinoma of the skin. This study provided preclinical data for the efficacy of Milademetan in wild-type p53 MCC tumors (Ananthapadmanabhan et al., 2022).

Safety And Hazards

Milademetan is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

The safety and efficacy of oral Milademetan in patients with relapsed or refractory acute myeloid leukemia warrant further clinical investigation . This study can inform future Milademetan studies in hematologic malignancies .

Eigenschaften

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJOGWGXMTUHPW-CIPNXXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44Cl2FN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milademetan (tosylate hydrate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.